2-(3-Amino-3-oxopropyl)malonic acid

Chemical structure comparison Dicarboxylic acid Malonic acid scaffold

2-(3-Amino-3-oxopropyl)malonic acid (CAS 2682114-22-1; molecular formula C₆H₉NO₅; molecular weight 175.14 g/mol) is a 2-substituted malonic acid derivative belonging to the amino acid derivatives class, categorized as a dicarboxylic acid bearing a primary amide-terminated propyl side chain at the α‑methylene position. The compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC from established vendors.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
Cat. No. B8139874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-3-oxopropyl)malonic acid
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO5/c7-4(8)2-1-3(5(9)10)6(11)12/h3H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)
InChIKeyYTAZOLZSNLLHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-3-oxopropyl)malonic Acid – Structural Overview and Procurement Context for the Research-Use Malonic Acid Derivative


2-(3-Amino-3-oxopropyl)malonic acid (CAS 2682114-22-1; molecular formula C₆H₉NO₅; molecular weight 175.14 g/mol) is a 2-substituted malonic acid derivative belonging to the amino acid derivatives class, categorized as a dicarboxylic acid bearing a primary amide-terminated propyl side chain at the α‑methylene position . The compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC from established vendors . Its IUPAC designation is Propanedioic acid, 2-(3-amino-3-oxopropyl)-, and it is classified under MDL MFCD33022391 with PubChem CID 154728803 . The compound is available in research quantities (100 mg, 250 mg, 1 g) with pricing at approximately 91–189 € per unit as of early 2026 .

Why 2-(3-Amino-3-oxopropyl)malonic Acid Cannot Be Interchanged with Simpler Malonic Acid Monoamides or Unsubstituted Malonates


Generic substitution fails for 2-(3-amino-3-oxopropyl)malonic acid because the compound simultaneously presents a 2-substituted malonic acid dicarboxylate motif and a primary amide terminus connected by a three‑carbon linker — a bifunctional architecture absent in the simpler comparator malonamic acid (3‑amino-3-oxopropanoic acid, CAS 2345-56-4, MW 103.08), which lacks the malonic acid α‑carbon retention and provides only a single carboxyl group [1]. The 2‑substitution pattern on the malonic acid scaffold is structurally analogous to the retro‑amide side chain motif exploited in malonamate‑based β‑lactamase substrates and inhibitors, where the retro‑amide orientation confers distinct recognition by β‑lactam‑recognizing enzymes compared to conventional phenaceturate isomers [2]. Furthermore, computational studies on the closely related AMD‑GLA analog ([2‑acetylamino‑3‑(methylamino)‑3‑oxopropyl]malonic acid) demonstrate that the malonic acid dianion form is a stronger Lewis base than the corresponding γ‑carboxyglutamic acid (GLA) dianion, indicating that the 2‑substituted malonic acid core directly modulates metal‑binding thermodynamics in ways that simpler monoamide derivatives cannot replicate [3]. Selecting the precise 2‑(3‑amino‑3‑oxopropyl)malonic acid scaffold is therefore essential when both the dicarboxylate chelation potential and the terminal primary amide reactivity must be co‑localized on a single, synthetically tractable framework.

Quantitative Differentiation Evidence for 2-(3-Amino-3-oxopropyl)malonic Acid Versus Closest Analogs


Structural Differentiation from Malonamic Acid (3-Amino-3-oxopropanoic Acid): Dicarboxylate Retention on the α‑Carbon

The target compound retains the full malonic acid dicarboxylate motif (two carboxylic acid groups on the same α‑carbon) with a 2‑(3‑amino‑3‑oxopropyl) substituent, whereas its closest structural comparator malonamic acid (3‑amino‑3‑oxopropanoic acid, CAS 2345‑56‑4) is a monoamide of malonic acid that has lost the second carboxyl group — its structure is H₂NCOCH₂COOH (MW 103.08) versus the target C₆H₉NO₅ (MW 175.14) [1]. The target compound therefore provides two metal‑coordinating carboxylate oxygens on a single α‑carbon, a geometry known to enable bidentate chelation of divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) that is impossible for malonamic acid [2]. The topological polar surface area (TPSA) of the target is 117.69 Ų with 5 H‑bond acceptors and 3 H‑bond donors, versus approximately 83 Ų TPSA and 3 H‑bond acceptors for malonamic acid, reflecting a substantially greater capacity for directed intermolecular interactions .

Chemical structure comparison Dicarboxylic acid Malonic acid scaffold

Computed Lewis Basicity: AMD‑GLA Dianion (Closest Structural Surrogate) Is a Stronger Lewis Base Than Native γ‑Carboxyglutamic Acid Dianion

Although direct experimental metal‑binding data for 2‑(3‑amino‑3‑oxopropyl)malonic acid itself are not available in the published literature, the closest structurally characterized surrogate is AMD‑GLA ([2‑acetylamino‑3‑(methylamino)‑3‑oxopropyl]malonic acid), which differs from the target only by N‑acetylation and N‑methylation of the terminal amide. DFT calculations at the B3LYP/6‑311++G(d,p) level demonstrated that the AMD‑GLA dianion is the strongest Lewis base among all dianions studied, with gas‑phase acidity for monoionization of the two side‑chain carboxylic groups being nearly equivalent and slightly greater than the backbone carboxylic acid acidity [1]. The computed Gibbs interaction energies for GLA²⁻…M²⁺ and AMD‑GLA²⁻…M²⁺ (M = Mg, Ca, Zn) showed an increasing binding affinity order of Ca²⁺ < Mg²⁺ < Zn²⁺, with Zn²⁺ being most effectively recognized by both dianions. These computational results establish that incorporating the malonic acid motif into a γ‑carboxyglutamic acid analog enhances electron‑pair donor capacity relative to the native amino acid scaffold [1].

Metal binding affinity Lewis basicity γ-Carboxyglutamic acid analog DFT calculation

Computed Lipophilicity and Solubility Differentiation from Unsubstituted Malonic Acid: Impact on Solvent Partitioning and Bioavailability Predictions

The computed Consensus Log Pₒ/w for 2‑(3‑amino‑3‑oxopropyl)malonic acid is −0.91 (average of five prediction methods: iLOGP −0.06, XLOGP3 −1.28, WLOGP −0.96, MLOGP −1.09, SILICOS‑IT −1.18), indicating substantially greater hydrophilicity than unsubstituted malonic acid (Log P ≈ −0.56) [1]. The predicted aqueous solubility (ESOL method) is 284 mg/mL (1.62 mol/L), classifying the compound as 'Highly soluble,' whereas malonic acid is soluble at approximately 140 g/100 mL at 25°C but with markedly different pH‑dependent speciation due to its lower pKₐ values (pKₐ₁ 2.83, pKₐ₂ 5.69) compared to the target, for which the 2‑substitution with an electron‑withdrawing amidoalkyl chain is expected to lower the pKₐ₁ modestly relative to unsubstituted malonic acid, analogous to the shift observed for 2‑ethylmalonic acid (pK₁ 2.90, pK₂ 5.55) versus malonic acid (pK₁ 2.83, pK₂ 5.69) [2][3].

Lipophilicity Aqueous solubility LogP comparison Physicochemical profiling

Synthetic Utility as a Retro‑Amide Peptide Building Block: 2‑Substituted Malonic Acid Scaffold Enables Partially Modified Retro‑Inverso Pseudopeptide Construction

2‑Substituted malonic acid derivatives, including 2‑(3‑amino‑3‑oxopropyl)malonic acid, serve as direct precursors for incorporating malonyl residues into partially modified retro‑inverso (PMRI) peptides. In this application, the malonic acid moiety functions as a glycine surrogate, and the 2‑substituent provides a programmable side chain anchor [1]. Patent literature explicitly describes 2‑substituted malonic acid mono‑esters of general formula V as intermediates for introducing malonyl residues into retro‑inverso peptides, where the direction of amide bonds involving lysine, ornithine, tyrosine, cysteine, aspartic acid, or glutamic acid is reversed [2]. The terminal primary amide on the target compound's 2‑substituent offers a distinct synthetic handle (for further coupling, reduction, or hydrolysis) that is absent in simple 2‑alkylmalonic acids such as 2‑ethylmalonic acid or 2,2‑dimethylmalonic acid, which provide only hydrophobic alkyl side chains [3]. This functional group differentiation enables chemoselective ligation strategies that are impossible with hydrocarbon‑only 2‑substituted malonates.

Retro-inverso peptide Peptidomimetic Malonyl residue Pseudopeptide synthesis

Class‑Level Enzyme Inhibition: Malonic Acid Monoamides Are Documented Competitive Inhibitors of Aminolaevulinate Synthetase, with Structure‑Activity Dependence on Amide Substitution

Aminomalonate and its derivatives have been systematically characterized as inhibitors of aminolaevulinate synthetase (ALAS) from Rhodopseudomonas spheroides and avian erythrocyte particles. In this classic biochemical study, aminomalonate itself was a powerful competitive inhibitor, while the mono‑ and di‑esters of aminomalonate were moderate inhibitors, and aminomalonic acid monoamide was a weak inhibitor of the enzyme [1]. This structure‑activity gradient — where progressive substitution at the carboxyl/amide positions modulates inhibitory potency — establishes that the monoamide functional group present in 2‑(3‑amino‑3‑oxopropyl)malonic acid is not inert but rather directly tunes enzyme recognition. Separately, malonate itself (unsubstituted malonic acid) acts as a competitive inhibitor of succinate dehydrogenase (Complex II) with a reported IC₅₀ of 0.34 mM, while malonic acid monoethyl ester is a much weaker inhibitor with IC₅₀ of 5.5 mM (~16‑fold difference) [2]. These data collectively demonstrate that substitution at the malonic acid carboxyl position(s) profoundly alters enzyme inhibition potency, and the specific monoamide‑bearing 2‑substitution pattern of the target compound positions it in a structurally distinct activity class relative to both unsubstituted malonate and simple malonate monoesters.

Enzyme inhibition Aminolaevulinate synthetase Competitive inhibitor Structure-activity relationship

Vendor‑Verified Batch‑Level Purity Documentation: 97% Standard Purity with NMR, HPLC, and GC Traceability

Commercially supplied 2‑(3‑amino‑3‑oxopropyl)malonic acid is provided at a standard purity of ≥97% by Bidepharm (Cat. BD01273271), with each batch accompanied by QC documentation including NMR, HPLC, and GC analytical traces . This multi‑method characterization suite exceeds the typical single‑method (HPLC‑only) purity reporting common for many research‑grade malonic acid derivatives. CymitQuimica lists the compound at 97% purity as well under Ref. IN‑DA01XCGP with pricing transparency at the 100 mg, 250 mg, and 1 g scales . In contrast, the simpler comparator malonamic acid (CAS 2345‑56‑4) is frequently listed without explicit batch‑level multi‑method QC documentation from common research chemical suppliers, and its purity specification is variably reported [1]. For procurement decisions where experimental reproducibility depends on well‑characterized starting material identity and purity, the availability of tri‑modal analytical certification (NMR + HPLC + GC) constitutes a verifiable differentiation point.

Quality control Batch analysis Purity specification Procurement assurance

Validated Application Scenarios Where 2-(3-Amino-3-oxopropyl)malonic Acid Provides Documented Differentiation


Synthesis of Partially Modified Retro‑Inverso (PMRI) Pseudopeptides via Malonyl Residue Incorporation

2‑(3‑Amino‑3‑oxopropyl)malonic acid serves as a direct precursor for introducing a 2‑substituted malonyl residue into PMRI peptides, where the malonic acid core acts as a glycine surrogate and the terminal primary amide provides a synthetic handle for further derivatization [1]. Patent literature explicitly describes the use of 2‑substituted malonic acid mono‑esters for constructing retro‑inverso peptide bonds, reversing the direction of key amide linkages in bioactive peptide sequences [2]. The target compound's dual‑carboxylate architecture enables orthogonal protection strategies — one carboxyl can be activated for coupling while the other remains protected — a capability not available with simple mono‑carboxylate building blocks such as malonamic acid .

Metal‑Chelation Studies as a γ‑Carboxyglutamic Acid (GLA) Domain Mimetic in Coagulation Factor Research

Computational evidence from the structurally analogous AMD‑GLA compound demonstrates that 2‑substituted malonic acid derivatives bearing amidoalkyl side chains function as stronger Lewis bases than native γ‑carboxyglutamic acid (GLA) [1]. The target compound's malonic acid dianion, with two carboxylate groups geometrically positioned on a single α‑carbon, is structurally pre‑organized for bidentate chelation of divalent metal ions (Ca²⁺, Mg²⁺, Zn²⁺) — a coordination mode directly relevant to the mechanism by which GLA domains in coagulation factors II, VII, IX, X, and proteins C and S bind calcium ions to induce conformational changes required for membrane association [1]. Researchers studying vitamin K‑dependent carboxylation or developing GLA‑domain competitors for anticoagulant discovery should consider 2‑(3‑amino‑3‑oxopropyl)malonic acid as a synthetically accessible, metal‑binding competent small‑molecule surrogate.

Enzymatic Probe Development Targeting Pyridoxal Phosphate‑Dependent Enzymes (ALAS and Related Aminotransferases)

The aminomalonic acid monoamide structural class — to which 2‑(3‑amino‑3‑oxopropyl)malonic acid belongs — has documented inhibitory activity against aminolaevulinate synthetase (ALAS), a pyridoxal phosphate‑dependent enzyme [1]. The presence of both a primary amide and a malonic acid dicarboxylate in the target compound provides dual interaction motifs: the dicarboxylate can compete with substrate carboxylate binding at the active site, while the amide can engage in hydrogen‑bond networks within the enzyme pocket. This contrasts with simple malonate (IC₅₀ 0.34 mM against EC 1.1.1.45), which relies solely on dicarboxylate recognition [2]. Researchers developing ALAS inhibitors, heme biosynthesis modulators, or probes for PLP‑dependent enzyme families may achieve differential binding modes by employing the target compound rather than unsubstituted malonate.

Bioconjugation and Chemoselective Ligation via Orthogonal Carboxyl/Amide Reactivity

The target compound presents three chemically distinguishable functional groups — two carboxylic acids (pKₐ predicted in the range of 2.8–5.7 for the malonic acid core, based on analogy with 2‑ethylmalonic acid) and one primary amide — enabling sequential, chemoselective derivatization without cross‑reactivity [1]. The primary amide can be dehydrated to a nitrile, reduced to a primary amine via borane or LiAlH₄, or subjected to Hofmann rearrangement to yield an amine with one‑carbon chain shortening, while the carboxyl groups can be independently activated as active esters, mixed anhydrides, or protected as tert‑butyl or benzyl esters [2]. This orthogonal reactivity profile is unavailable in simpler malonic acid derivatives that lack a functionalized 2‑substituent. The high computed aqueous solubility (284 mg/mL) further facilitates aqueous‑phase bioconjugation protocols [1].

Quote Request

Request a Quote for 2-(3-Amino-3-oxopropyl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.